2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure
Mechanism of Action
Mode of Action
Pyrrolopyridine derivatives have been studied for their broad spectrum of pharmacological properties . More research is required to elucidate the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyrrolopyridine derivatives have been found to exhibit a range of biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities . The specific pathways and downstream effects influenced by this compound need further investigation.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[3,4-c]pyridine derivatives, to which this compound belongs, have a broad spectrum of pharmacological properties . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Cellular Effects
It is speculated that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolo[3,4-c]pyridine derivatives can stimulate glucose uptake into muscle and fat cells , suggesting a potential mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyridine ring.
Substitution: Various substituents can be introduced at different positions on the pyrrolo[3,4-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
2-tert-Butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar core structure and are also used in medicinal chemistry and materials science.
Pyridine Derivatives: These compounds have a pyridine ring and are used in various chemical and biological applications.
Uniqueness
The presence of the tert-butyl group and the hydroxyl group can significantly influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
2-tert-butyl-3-hydroxy-3H-pyrrolo[3,4-c]pyridin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)13-9(14)7-4-5-12-6-8(7)10(13)15/h4-6,10,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKZWODWMSEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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